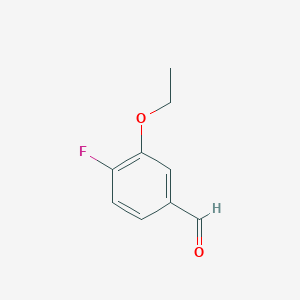

3-Ethoxy-4-fluorobenzaldehyde

Overview

Description

3-Ethoxy-4-fluorobenzaldehyde is a chemical compound with the CAS Number: 870837-27-7 . It has a molecular weight of 168.17 and its IUPAC name is this compound . It is typically stored at temperatures between 2-8°C in an inert atmosphere . The compound is usually a pale yellow to yellow solid or liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9FO2/c1-2-12-9-5-7 (6-11)3-4-8 (9)10/h3-6H,2H2,1H3 . This indicates that the compound consists of 9 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

This compound is a pale yellow to yellow solid or liquid . It is typically stored at temperatures between 2-8°C in an inert atmosphere .Scientific Research Applications

Synthesis and Material Applications

- Synthesis of Bis-aldehyde Monomers and Electrically Conductive Polymers : 3-Ethoxy-4-fluorobenzaldehyde is utilized in synthesizing bis-aldehyde monomers, which are then polymerized to form electrically conductive polyazomethines. These polymers exhibit significant electrical conductivity and have potential applications in material science and electronics (Hafeez et al., 2019).

Radiosynthesis and Medical Imaging

- Radiosynthesis and Biodistribution of RGD Peptides : In medical imaging, specifically positron emission tomography (PET), this compound-related prosthetic groups are used to label peptides. This aids in studying biodistribution and tumor uptake in mice, demonstrating its importance in developing new imaging agents (Glaser et al., 2008).

Antioxidant Activity

- Synthesis and Evaluation of Antioxidant Activity : Derivatives of this compound have been synthesized and evaluated for antioxidant activities. Such research indicates its potential use in developing new antioxidant compounds (El Nezhawy et al., 2009).

Chemical Synthesis and Methodology

- Development of Efficient Synthesis Methods : Research has been conducted on developing more efficient methods for synthesizing this compound and its derivatives. These methods aim to simplify the synthesis process, reduce costs, and minimize environmental impact, indicating its significance in the field of synthetic chemistry (Yoshida & Kimura, 1988).

Safety and Hazards

The safety information for 3-Ethoxy-4-fluorobenzaldehyde includes several hazard statements such as H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 3-Ethoxy-4-fluorobenzaldehyde are currently unknown. This compound is a derivative of benzaldehyde, which is often used in the synthesis of various organic compounds . .

Mode of Action

As a benzaldehyde derivative, it may interact with its targets through the aldehyde group, which is often involved in condensation reactions . .

Biochemical Pathways

Benzaldehyde derivatives are often used in the synthesis of various organic compounds, suggesting that they may play a role in multiple biochemical pathways

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w value, is 2.2 , suggesting that it may readily cross biological membranes. These properties could potentially impact the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C . .

Biochemical Analysis

Biochemical Properties

3-Ethoxy-4-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as pyruvate decarboxylase, which catalyzes the decarboxylation of pyruvic acid to acetaldehyde . This interaction is crucial for the formation of phenylacetyl carbinol, a precursor for ephedrine manufacture . The compound’s ability to participate in such reactions highlights its importance in biochemical synthesis.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition can lead to changes in cellular metabolism and affect the overall function of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time if exposed to air or higher temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and enzyme activity . Toxic or adverse effects have been observed at high doses, including liver toxicity and changes in blood chemistry .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as pyruvate decarboxylase and cytochrome P450, affecting the metabolism of various substrates . These interactions can lead to changes in metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can cross cell membranes and accumulate in specific cellular compartments, affecting its localization and activity . The compound’s lipophilicity allows it to permeate cell membranes easily, facilitating its distribution within the cell .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its localization, as it may interact with different biomolecules in these compartments. Targeting signals and post-translational modifications can direct the compound to specific organelles, affecting its biochemical activity .

Properties

IUPAC Name |

3-ethoxy-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNOPWKQZZXRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655090 | |

| Record name | 3-Ethoxy-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870837-27-7 | |

| Record name | 3-Ethoxy-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

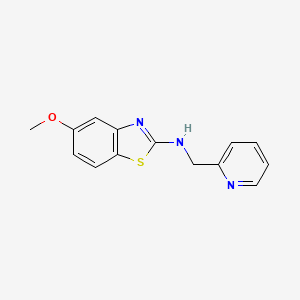

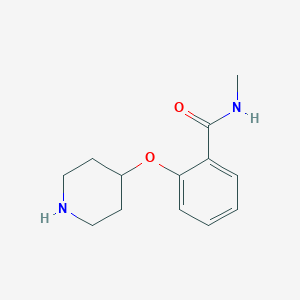

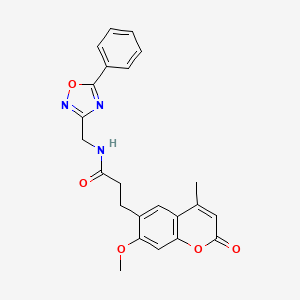

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Phenylthien-2-yl)methyl]piperazine](/img/structure/B1416652.png)

![N-[(furan-2-yl)methyl]-2-(3-hydroxypiperidin-1-yl)acetamide](/img/structure/B1416653.png)

![(3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1416662.png)

![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine](/img/structure/B1416666.png)

![N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1416670.png)